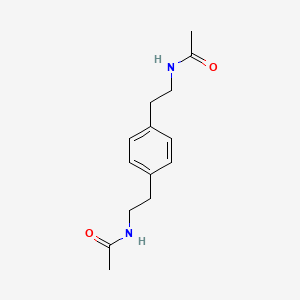

1,4-Bis(2-acetaminoethyl)benzene

Description

1,4-Bis(2-acetaminoethyl)benzene is a para-substituted benzene derivative with two 2-acetaminoethyl (-CH₂CH₂NHCOCH₃) groups. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and applications.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-[2-[4-(2-acetamidoethyl)phenyl]ethyl]acetamide |

InChI |

InChI=1S/C14H20N2O2/c1-11(17)15-9-7-13-3-5-14(6-4-13)8-10-16-12(2)18/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) |

InChI Key |

BRZRAOIYUZWYFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)CCNC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent type significantly influences electronic and steric properties:

- Electron-withdrawing groups (e.g., -SO₂O- in 1,4-bis(phenylsulfonyloxy)benzene) increase electrophilicity .

- Electron-donating groups (e.g., -CH₂CH₃ in 1,4-bis(2-phenylethyl)benzene) enhance aromatic ring stability .

- Polar groups (e.g., -OCH₂CH₂F in 1,4-bis(2-fluoroethoxy)benzene) improve solubility in polar solvents .

1,4-Bis(2-acetaminoethyl)benzene’s acetamido groups are moderately polar, suggesting solubility in aprotic solvents like DMF or DMSO.

Physical Properties

*Estimated values based on substituent trends.

Reactivity and Chemical Behavior

- Photochemical Reactivity: 1,4-Bis(phenylsulfonyloxy)benzene undergoes S-O bond cleavage under UV light, generating sulfonic acids . In contrast, this compound’s amide groups may hydrolyze under acidic/basic conditions.

- Halogen Reactivity : 1,4-Bis(iodomethyl)benzene participates in crosslinking reactions due to the high leaving-group ability of iodide .

- Thermal Stability : 1,4-Diethenylbenzene polymerizes at elevated temperatures, forming crosslinked resins .

Research Findings and Computational Insights

- Photochemical Studies : 1,4-Bis(phenylsulfonyloxy)benzene produces acidic byproducts via radical intermediates under UV light . Similar mechanisms may apply to acetamido derivatives.

- Theoretical Modeling: DFT and MP2 methods have been used to predict nonlinear optical properties in 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene, suggesting computational approaches for estimating the target compound’s behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.